REACTION_CXSMILES
|
[C:1]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH:8][C:9](=[O:11])[CH3:10])[CH:2]=1.[H-].[Na+].[CH3:20]I>C1(C)C=CC=CC=1>[C:1]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][N:8]([CH3:20])[C:9](=[O:11])[CH3:10])[CH:2]=1 |f:1.2|
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CN(C(C)=O)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980 mg | |
YIELD: PERCENTYIELD | 108% | |
YIELD: CALCULATEDPERCENTYIELD | 107.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |